

A Technical Guide to H-Trp-Pro-Tyr-OH for Research Applications

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: *H-Trp-Pro-Tyr-OH*

Cat. No.: *B1443727*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the tripeptide **H-Trp-Pro-Tyr-OH** (Tryptophyl-prolyl-tyrosine), including its chemical properties, commercial sources for research-grade material, and a detailed experimental protocol for its potential application in studying transport across the blood-brain barrier.

Core Properties and Commercial Availability

H-Trp-Pro-Tyr-OH is a tripeptide with the sequence Tryptophan-Proline-Tyrosine. For researchers requiring this peptide for their studies, several commercial suppliers offer it in research-grade purity. The table below summarizes the key technical data for this compound.

Property	Data	Reference
Sequence	H-Trp-Pro-Tyr-OH	
CAS Number	62690-32-8	[1]
Molecular Formula	C ₂₅ H ₂₈ N ₄ O ₅	[2]
Molecular Weight	464.5 g/mol	[2]
Typical Purity	>95% (via HPLC)	[3][4]
Appearance	White to off-white powder (lyophilized)	
Storage Conditions	-20°C, protected from light, in a dry place	[3][4]

Commercial Suppliers:

A number of chemical and peptide synthesis companies list **H-Trp-Pro-Tyr-OH** in their catalogs. Researchers can source this peptide from suppliers such as:

- Peptide Valley[3]
- Hongtide Biological Technology[4]
- BenchChem[5]
- ChemicalBook[1]
- CymitQuimica[6]

It is recommended to request a certificate of analysis from the supplier to obtain lot-specific data on purity and other quality control parameters.

Potential Research Application: Blood-Brain Barrier Transport Studies

While specific biological activities for **H-Trp-Pro-Tyr-OH** are not extensively documented in publicly available literature, its structure is similar to other peptides known to interact with biological systems. For instance, the related endogenous peptide, Tyr-Pro-Trp-Gly-NH₂ (Tyr-W-MIF-1), has been shown to be transported from the brain to the blood via a specific peptide transport system (PTS-1). This suggests that **H-Trp-Pro-Tyr-OH** could be a valuable tool for investigating the mechanisms of peptide transport across the blood-brain barrier (BBB).

The following section details an experimental protocol adapted from the study of Tyr-W-MIF-1, which can serve as a template for characterizing the transport of **H-Trp-Pro-Tyr-OH**.

Experimental Protocol: In Situ Brain Perfusion for BBB Transport Analysis

This protocol describes a method to determine if **H-Trp-Pro-Tyr-OH** is transported across the BBB from the brain to the blood in a research setting, for example, using a mouse model.

Objective: To measure the rate of efflux of radiolabeled **H-Trp-Pro-Tyr-OH** from the brain.

Materials:

- **H-Trp-Pro-Tyr-OH** (unlabeled)
- Custom radiolabeled peptide (e.g., ¹²⁵I-Trp-Pro-Tyr-OH)
- Anesthesia (e.g., urethane)
- Stereotaxic apparatus
- Microinjection syringe
- Perfusion pump
- Physiological buffer (e.g., Lactated Ringer's solution)
- Brain tissue homogenizer
- Gamma counter

- Trichloroacetic acid (TCA)

Methodology:

- Radiolabeling of Peptide:
 - **H-Trp-Pro-Tyr-OH** can be custom radiolabeled with ^{125}I on the tyrosine residue using standard methods like the chloramine-T method.
 - The radiolabeled peptide should be purified using HPLC to ensure high specific activity and purity.
- Animal Preparation:
 - Anesthetize the subject animal (e.g., adult mouse) with an appropriate anesthetic.
 - Place the animal in a stereotaxic frame to ensure accurate and reproducible injection placement.
 - Expose the skull and drill a small hole over the desired brain region (e.g., the lateral ventricle).
- Intracerebral Injection:
 - Load a microinjection syringe with the radiolabeled **H-Trp-Pro-Tyr-OH** solution in a physiological buffer.
 - Slowly inject a small volume (e.g., 1 μL) of the radiolabeled peptide solution into the brain ventricle over several minutes.
- In Situ Brain Perfusion:
 - At a predetermined time after the intracerebral injection (e.g., 1 to 30 minutes), begin the in situ brain perfusion.
 - Expose the carotid arteries and perfuse the brain with a physiological buffer at a constant rate to wash out the vascular space of the brain.

- Collect the perfusion fluid that exits from the severed jugular veins.
- Sample Collection and Processing:
 - After perfusion, decapitate the animal and dissect the brain.
 - Homogenize the brain tissue in a suitable buffer.
 - To distinguish between intact peptide and metabolites, a portion of the brain homogenate and collected perfusion fluid can be precipitated with TCA. The radioactivity in the supernatant and the pellet can be measured separately.
- Data Analysis:
 - Measure the radioactivity in the brain homogenate and the collected perfusion fluid using a gamma counter.
 - The rate of transport from the brain to the blood (efflux) can be calculated by determining the amount of radioactivity that has left the brain over time.
 - To confirm saturable transport, competition studies can be performed by co-injecting the radiolabeled peptide with an excess of unlabeled **H-Trp-Pro-Tyr-OH**. A significant reduction in the transport of the radiolabeled peptide in the presence of the unlabeled peptide would indicate a carrier-mediated transport system.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow for sourcing research peptides and the experimental workflow for the BBB transport study.

Figure 1: Peptide Sourcing and Quality Control Workflow

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- To cite this document: BenchChem. [A Technical Guide to H-Trp-Pro-Tyr-OH for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1443727#commercial-suppliers-of-h-trp-pro-tyr-oh-for-research]

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